molecular formula C16H9N3O3S2 B2744067 N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 942002-68-8

N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2744067
CAS RN: 942002-68-8
M. Wt: 355.39
InChI Key: DCGRZDCMMLKNAW-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the group of azole heterocycles. It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The yield was reported to be 58% . The synthesis process was characterized by 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The compound was found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .


Physical And Chemical Properties Analysis

The compound was characterized by 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz). The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .

Scientific Research Applications

Structure-Function Relationship and Apoptosis Induction

Thiazolides, including derivatives similar to the chemical , have been studied for their anti-infectious properties against various pathogens and for inducing cell death in tumor cells. A study highlights the importance of specific molecular structures in thiazolides for interacting with detoxification enzymes like GSTP1, necessary for inducing apoptosis in colorectal tumor cells (Brockmann et al., 2014).

Heterocyclic Synthesis

Research has also focused on the synthesis and reactivity of benzo[b]thiophen derivatives towards various nucleophiles to create a wide array of heterocyclic compounds, which are significant in medicinal chemistry (Mohareb et al., 2004). Such studies provide a foundation for developing new therapeutic agents.

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Compounds structurally related to "N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide" have been synthesized and evaluated for their biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, indicating their potential in therapeutic applications (Amr et al., 2010).

Luminescence Sensitization

Thiophenyl-derivatized nitrobenzoato antennas have been assessed for their ability to sensitize Eu(III) and Tb(III) luminescence, showcasing applications in material science for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Anticancer Agents

New benzothiazole acylhydrazones have been synthesized and identified as potential anticancer agents, emphasizing the role of benzothiazole derivatives in oncological research (Osmaniye et al., 2018).

Safety and Hazards

While the compound has shown potent antibacterial activity, no acute cellular toxicity was observed towards the MRC-5 lung fibroblast cell line .

Future Directions

Thiazoles and their derivatives have a wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-14-12(7-10)17-8-23-14)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGRZDCMMLKNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

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